Butyl 3-chloropropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl 3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-2-3-6-10-7(9)4-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZKQEQBZXWCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181812 | |

| Record name | Butyl 3-chloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27387-79-7 | |

| Record name | Propanoic acid, 3-chloro-, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27387-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 3-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 3-chloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 3-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyl 3-chloropropionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Y66QX9XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Butyl 3-chloropropanoate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. Butyl 3-chloropropanoate (B8744493), a halogenated ester, serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, properties, and the experimental protocols necessary for its preparation and handling.

Chemical Identity and Properties

Butyl 3-chloropropanoate is an organic compound with the molecular formula C₇H₁₃ClO₂.[1] It is also known by several synonyms, including 3-chloropropanoic acid butyl ester, n-butyl 3-chloropropionate, and propanoic acid, 3-chloro-, butyl ester.[1][2] The presence of a chlorine atom at the beta-position relative to the carbonyl group imparts specific reactivity that is valuable in various synthetic applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 164.63 g/mol | [1] |

| Density | 1.035 g/cm³ | [1][3] |

| Boiling Point | 196.3 °C at 760 mmHg | [3] |

| Flash Point | 77.9 °C | [1] |

| Refractive Index | 1.43 | [1] |

| Vapor Pressure | 0.402 mmHg at 25°C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.95860 - 2.47 | [1] |

| Polar Surface Area | 26.3 Ų | |

| CAS Number | 27387-79-7 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two primary methods are the Fischer esterification of 3-chloropropanoic acid with butanol and the hydrochlorination of butyl acrylate (B77674).

Fischer Esterification

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[4][5] This equilibrium-driven reaction can be shifted towards the product by using an excess of one of the reactants or by removing water as it is formed.[5]

This protocol is a representative procedure based on the principles of Fischer esterification.

Materials:

-

3-Chloropropanoic acid

-

n-Butanol (in excess, also serves as solvent)

-

Concentrated sulfuric acid (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 3-chloropropanoic acid and an excess of n-butanol (e.g., 3-5 molar equivalents).

-

Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Hydrochlorination of Butyl Acrylate

An alternative synthesis route involves the addition of hydrogen chloride to butyl acrylate. A patented method describes the in situ generation of hydrogen chloride from the reaction of a lower acyl chloride with an alcohol, which then adds to the acrylate.[6] This approach avoids the direct handling of corrosive hydrogen chloride gas.[6]

This protocol is based on the principles described in patent literature for the synthesis of 3-chloropropionates.[6]

Materials:

-

Butyl acrylate

-

Anhydrous n-butanol

-

Acetyl chloride (or another lower acyl chloride)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Organic solvent (e.g., methyl acetate)

Equipment:

-

Reaction flask equipped with a dropping funnel and stirrer

-

Water bath for temperature control

-

Distillation apparatus

Procedure:

-

In a reaction flask, dissolve butyl acrylate in an organic solvent and add anhydrous n-butanol and a polymerization inhibitor.

-

Cool the mixture in a water bath (0-30 °C).[6]

-

Slowly add acetyl chloride dropwise to the stirred mixture. The reaction of acetyl chloride with butanol generates hydrogen chloride in situ.

-

Continue stirring at the controlled temperature for several hours (3-14 hours as per the patent) to allow for the addition of HCl to the butyl acrylate.[6]

-

After the reaction is complete, the resulting mixture containing this compound can be purified by distillation under normal or reduced pressure.[6]

Visualization of Synthesis Workflows

To provide a clear visual representation of the synthesis processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for the Fischer Esterification synthesis of this compound.

Caption: Workflow for the in situ hydrochlorination synthesis of this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through established organic chemistry methodologies, primarily Fischer esterification and hydrochlorination of the corresponding acrylate. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this versatile compound. Careful adherence to experimental procedures and safety precautions is essential for successful and safe synthesis.

References

- 1. This compound (27387-79-7) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. butyl 3-chloropropionate | CAS 27387-79-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Butyl 3-Chloropropanoate

For researchers, scientists, and professionals in drug development, Butyl 3-chloropropanoate (B8744493) is a significant chemical intermediate. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications, with a focus on data presentation and experimental context.

Chemical Identity

CAS Number: 27387-79-7[1][2][3][4][5][6]

IUPAC Name: butyl 3-chloropropanoate[1]

Molecular Formula: C₇H₁₃ClO₂[1][2][5]

Synonyms:

A comprehensive list of identifiers is provided in the table below.

| Identifier Type | Identifier |

| CAS Number | 27387-79-7[1][2][3][4][5][6] |

| EC Number | 248-437-8[1] |

| UNII | 65Y66QX9XE[1] |

| DSSTox Substance ID | DTXSID90181812[1] |

| InChI | InChI=1S/C7H13ClO2/c1-2-3-6-10-7(9)4-5-8/h2-6H2,1H3[1] |

| InChIKey | KRZKQEQBZXWCDJ-UHFFFAOYSA-N[1][2] |

| SMILES | CCCCOC(=O)CCCl[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in various applications and are crucial for handling and synthesis.

| Property | Value |

| Molecular Weight | 164.63 g/mol [1][2] |

| Density | 1.035 g/cm³[2][5] |

| Boiling Point | 196.3°C at 760 mmHg[2][5] |

| Flash Point | 77.9°C[2][5] |

| Vapor Pressure | 0.402 mmHg at 25°C[2] |

| Refractive Index | 1.4321[2][6] |

| XLogP3-AA | 1.9[1] |

| Polar Surface Area | 26.3 Ų[1][2] |

Synthesis of this compound

A common method for the preparation of 3-chloropropionate esters involves the hydrochlorination of the corresponding acrylate (B77674) ester.

Reaction: The synthesis can be achieved by reacting butyl acrylate with hydrogen chloride. A method described in the patent literature avoids the direct use of gaseous hydrogen chloride by generating it in situ.[7]

Experimental Protocol: In Situ Generation of HCl for Synthesis

This protocol is adapted from a general method for the synthesis of 3-chloropropionate esters.[7]

-

Materials:

-

Butyl acrylate

-

A lower acid chloride (e.g., acetyl chloride)

-

Anhydrous butanol

-

Polymerization inhibitor (e.g., hydroquinone)

-

Optional: Anhydrous organic solvent (e.g., ethyl acetate, dichloromethane)

-

-

Procedure: a. To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add butyl acrylate, anhydrous butanol, and the polymerization inhibitor. b. Slowly add the acid chloride to the mixture. The reaction of the acid chloride with butanol generates hydrogen chloride in situ. c. The in situ generated HCl then undergoes an addition reaction with butyl acrylate. d. Maintain the reaction temperature at a suitable level (e.g., room temperature or slightly elevated) and monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC). e. Upon completion, the reaction mixture is worked up. This may involve washing with water and/or a mild base to remove any unreacted acid. f. The crude product is then purified by distillation under normal or reduced pressure to yield pure this compound.

Logical Flow of Synthesis

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. The presence of both an ester group and an alkyl chloride provides two reactive sites for various chemical transformations. It is an important intermediate in the production of pharmaceuticals and agrochemicals. For instance, the 3-chloropropionate moiety can be a precursor to various functional groups through nucleophilic substitution of the chloride.

Safety and Handling

The raw material, 3-chloropropionic acid, is corrosive and can cause severe skin burns and eye damage.[8][9] It is harmful if swallowed and may cause respiratory irritation.[10] When handling this compound or its precursors, appropriate personal protective equipment, such as gloves, safety goggles, and a lab coat, should be worn.[8][9] Work should be conducted in a well-ventilated area or a fume hood.[8]

Hazard Identification and Response Pathway

Caption: Hazard response and mitigation for this compound.

References

- 1. Propanoic acid, 3-chloro-, butyl ester | C7H13ClO2 | CID 123423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (27387-79-7) for sale [vulcanchem.com]

- 3. 3-Chloropropanoic acid butyl ester (CAS 27387-79-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. guidechem.com [guidechem.com]

- 5. butyl 3-chloropropionate | CAS 27387-79-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound | 27387-79-7 [amp.chemicalbook.com]

- 7. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Butyl 3-chloropropanoate" molecular structure and weight

An In-depth Technical Guide to Butyl 3-chloropropanoate (B8744493): Molecular Structure and Weight

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the molecular structure and weight of Butyl 3-chloropropanoate, a halogenated ester with applications in organic synthesis.

Quantitative Molecular Data

The essential quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2][3][4] |

| Molecular Weight | 164.63 g/mol | [1][2][4][5][6] |

| Canonical SMILES | CCCCOC(=O)CCCl | [2][3] |

| InChI | InChI=1S/C₇H₁₃ClO₂/c1-2-3-6-10-7(9)4-5-8/h2-6H2,1H3 | [2][3] |

| IUPAC Name | This compound | [4] |

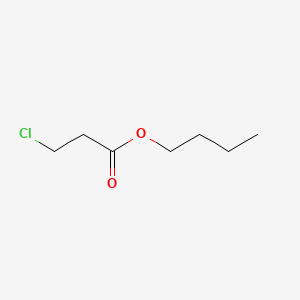

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization is crucial for understanding the spatial arrangement of atoms and the connectivity of bonds within the molecule, which in turn dictates its chemical reactivity and physical properties. The structure consists of a butyl ester group attached to a 3-chloropropanoyl moiety.

Caption: Molecular structure of this compound.

References

- 1. butyl 3-chloropropionate | CAS 27387-79-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound (27387-79-7) for sale [vulcanchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Propanoic acid, 3-chloro-, butyl ester | C7H13ClO2 | CID 123423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloropropanoic acid butyl ester (CAS 27387-79-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Butyl 3-chloropropanoate" boiling point and density

An In-depth Technical Guide to the Physicochemical Properties of Butyl 3-chloropropanoate (B8744493)

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents and intermediates is paramount. This guide provides a detailed overview of the boiling point and density of Butyl 3-chloropropanoate, complete with experimental protocols for their determination.

Physicochemical Data of this compound

This compound is a halogenated ester with applications in organic synthesis. Its key physical properties are summarized below.

Data Presentation

| Property | Value | Units | Conditions |

| Boiling Point | 196.3 | °C | at 760 mmHg[1][2] |

| 196.274 | °C | at 760 mmHg[3] | |

| Density | 1.035 | g/cm³ | Standard Temperature |

| 1.036 | g/cm³ | Standard Temperature[3] | |

| Molecular Formula | C₇H₁₃ClO₂ | - | - |

| Molecular Weight | 164.63 | g/mol [1][2] | - |

Experimental Protocols

Accurate determination of physical constants such as boiling point and density is crucial for compound identification and purity assessment.[4] The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For reasonably large sample volumes, distillation is a common method.[4][6] For smaller quantities, a micro-boiling point determination is suitable.[4][6]

Method 1: Simple Distillation

This method is appropriate for determining the boiling point of a pure liquid or for separating a volatile liquid from non-volatile solutes.[7]

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

-

Procedure:

-

Place a volume of this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[4]

-

Begin heating the flask gently.

-

As the liquid boils, the vapor will rise, and when it reaches the condenser, it will cool and liquefy, dripping into the receiving flask.

-

Record the temperature when the liquid is condensing and dripping into the receiver at a steady rate. This stable temperature is the boiling point.[7] The temperature should remain constant throughout the distillation of a pure substance.[7]

-

Method 2: Micro-Boiling Point Determination (Thiele Tube Method)

This technique is useful when only a small amount of the substance is available.[4][6]

-

Apparatus:

-

Thiele tube

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (Bunsen burner or oil bath)

-

-

Procedure:

-

Add a small amount (a few milliliters) of this compound to the small test tube.[4][8]

-

Place the capillary tube, with its open end down, into the test tube containing the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.

-

Heat the arm of the Thiele tube gently.[6] Initially, air trapped in the capillary tube will escape.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[6]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6]

-

Determination of Density

Density is an intrinsic property defined as the mass of a substance per unit volume.[9][10]

Method: Mass and Volume Measurement

This is a straightforward method for determining the density of a liquid.[10][11]

-

Apparatus:

-

Graduated cylinder or pycnometer (volumetric flask) for accurate volume measurement

-

Electronic balance for accurate mass measurement

-

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer using an electronic balance.[11]

-

Carefully add a known volume of this compound to the graduated cylinder. When reading the volume, ensure your eye is level with the liquid's surface and read the bottom of the meniscus.[9]

-

Measure the combined mass of the graduated cylinder and the liquid.[11]

-

Subtract the mass of the empty container from the combined mass to find the mass of the liquid.[11]

-

Calculate the density using the formula: Density = Mass / Volume.[9][10] The units will typically be in g/mL or g/cm³.[10]

-

For higher precision, repeat the measurement several times and average the results.[11]

-

Visualization of Physicochemical Properties

The following diagram illustrates the relationship between this compound and its core physical properties discussed in this guide.

Caption: Relationship between this compound and its physical properties.

References

- 1. This compound (27387-79-7) for sale [vulcanchem.com]

- 2. butyl 3-chloropropionate | CAS 27387-79-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CAS # 27387-79-7, 3-Chloro-Propanoic Acid Butyl Ester: more information. [ww.chemblink.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. vernier.com [vernier.com]

- 8. byjus.com [byjus.com]

- 9. embibe.com [embibe.com]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Butyl 3-chloropropanoate: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Butyl 3-chloropropanoate (B8744493), a halogenated ester of significant interest in organic synthesis and pharmaceutical development. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents visual diagrams to illustrate key chemical behaviors.

Core Properties of Butyl 3-chloropropanoate

This compound (C₇H₁₃ClO₂) is a colorless liquid at standard temperature and pressure. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃ClO₂ | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Density | 1.035 g/cm³ | [1] |

| Boiling Point | 196.3 °C at 760 mmHg | [1] |

| Flash Point | 77.9 °C | [1] |

| Polar Surface Area | 26.3 Ų | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.959 - 2.47 (Calculated) | [1][2] |

| Log₁₀(Water Solubility in mol/L) | -1.77 (Calculated) | [2] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. This compound, with its ester functionality and alkyl chain, exhibits solubility characteristics typical of a moderately lipophilic compound.

2.1. Qualitative Solubility

Literature suggests that this compound is generally soluble in organic solvents. Alkyl halides, as a class of compounds, are known to be soluble in most organic solvents due to the predominance of London Dispersion forces in their interactions.[3] Conversely, its solubility in water is limited.

2.2. Quantitative Solubility Data

Table 2: Quantitative Solubility Data for this compound

| Parameter | Value | Method |

| LogP (Octanol/Water Partition Coefficient) | 1.959 - 2.47 | Calculated |

| Log₁₀(Water Solubility in mol/L) | -1.77 | Calculated |

The positive LogP value indicates a preference for the lipid phase over the aqueous phase, categorizing it as a lipophilic compound. The negative Log₁₀ of water solubility further confirms its low aqueous solubility.

2.3. Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Diagram 1: Factors Influencing this compound Solubility

Caption: Factors influencing the solubility of this compound.

Stability Profile

The chemical stability of a compound is paramount for its safe handling, storage, and the therapeutic efficacy of a final drug product. This compound, as a halogenated ester, is susceptible to specific degradation pathways.

3.1. Thermochemical Stability

Thermochemical data provides insights into the inherent stability of a molecule. The standard enthalpy of formation (ΔfH°) in the gas phase for this compound is reported to be -120.1 ± 2.3 kcal/mol, indicating that its formation from its constituent elements is an exothermic process and suggesting a degree of thermodynamic stability.[1]

Table 3: Thermochemical Data for this compound

| Thermodynamic Parameter | Value | Method | Reference |

| ΔfH° (gas) | -120.1 ± 2.3 kcal/mol | Calorimetry | [1] |

| ΔfH° (liquid) | -133.4 ± 2.0 kcal/mol | Calorimetry | [1] |

| ΔcH° (liquid) | -974.7 ± 2.0 kcal/mol | Calorimetry | [1] |

3.2. Degradation Pathways

The primary degradation pathways for this compound are expected to be hydrolysis and thermal decomposition.

-

Hydrolysis: As an ester, it is susceptible to hydrolysis, which can be catalyzed by both acids and bases, to yield 3-chloropropanoic acid and butanol. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.

-

Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition. The initial step in the thermal decomposition of similar butyl esters often involves the cleavage of the ester bond.[4]

3.3. Experimental Protocol for Stability Assessment

A forced degradation study is typically performed to identify potential degradation products and pathways.

Methodology:

-

Stress Conditions: Samples of this compound are subjected to various stress conditions, including:

-

Acidic Hydrolysis: Incubation in an acidic solution (e.g., 0.1 M HCl) at a controlled temperature.

-

Basic Hydrolysis: Incubation in a basic solution (e.g., 0.1 M NaOH) at a controlled temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature.

-

Thermal Degradation: Exposure to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).

-

Photostability: Exposure to light of a specified wavelength and intensity.

-

-

Time Points: Samples are withdrawn at various time points throughout the study.

-

Analysis: The samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.

-

Kinetics: The rate of degradation under each condition can be determined by plotting the concentration of this compound against time.

Diagram 2: Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound.

Summary and Conclusion

This compound is a moderately lipophilic compound with low calculated aqueous solubility and good solubility in organic solvents. Its stability is influenced by environmental factors, with hydrolysis and thermal decomposition being the primary anticipated degradation pathways. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust formulations and ensuring the quality and efficacy of drug products containing this molecule. Further experimental studies are warranted to obtain more precise quantitative data on its solubility in a broader range of solvents and to elucidate the kinetics of its degradation under various stress conditions.

References

Spectroscopic Analysis of Butyl 3-chloropropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Butyl 3-chloropropanoate (B8744493) (CAS No. 27387-79-7), a halogenated ester with applications in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: Butyl 3-chloropropanoate

-

Molecular Weight: 164.63 g/mol [1]

-

Structure:

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The expected chemical shifts and multiplicities for this compound are detailed in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~3.75 | Triplet | 2H | -C(=O)-CH₂-CH₂ -Cl |

| ~2.80 | Triplet | 2H | -C(=O)-CH₂ -CH₂-Cl |

| ~1.65 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.40 | Multiplet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.95 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Predicted ¹³C NMR chemical shifts are presented in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Ester carbonyl) |

| ~65 | -O-CH₂ - (Ester methylene) |

| ~40 | -CH₂ -Cl (Chlorinated methylene) |

| ~38 | -C(=O)-CH₂ - (Methylene alpha to carbonyl) |

| ~30 | -O-CH₂-CH₂ - (Butyl methylene) |

| ~19 | -O-CH₂-CH₂-CH₂ - (Butyl methylene) |

| ~13 | -CH₃ (Butyl methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The characteristic absorption frequencies for this compound are listed in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (alkane)[3] |

| ~1740 | Strong | C=O stretch (ester)[3] |

| ~1250-1000 | Strong | C-O stretch (ester)[3] |

| ~800-600 | Strong | C-Cl stretch[3] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation of the molecule. The major fragments observed are detailed in Table 4. The NIST WebBook provides a graphical representation of the mass spectrum.[4]

Table 4: Mass Spectrometry (EI) Data for this compound

| m/z | Relative Intensity | Assignment |

| 164/166 | Low | [M]⁺ (Molecular ion) |

| 129 | Moderate | [M - Cl]⁺ |

| 107 | Moderate | [CH₂CH₂COOBu]⁺ |

| 92 | Moderate | [ClCH₂CH₂CO]⁺ |

| 73 | High | [COOBu]⁺ |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[5] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

FTIR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film of the neat liquid is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[7]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded. This is used to subtract the absorbance of the sample holder and the atmosphere (CO₂ and H₂O).

-

Sample Spectrum: The prepared sample is placed in the spectrometer, and the sample spectrum is recorded. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[8] The spectral range is usually set to 4000-400 cm⁻¹.[8]

-

Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or through a direct insertion probe.[9] The sample is vaporized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. This compound (27387-79-7) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. 3-Chloropropanoic acid butyl ester [webbook.nist.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. jascoinc.com [jascoinc.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Butyl 3-chloropropanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Butyl 3-chloropropanoate (B8744493) is a chlorinated ester with the molecular formula C₇H₁₃ClO₂. The following table summarizes its key physical and chemical properties.

| Property | Value |

| CAS Number | 27387-79-7 |

| Molecular Formula | C₇H₁₃ClO₂ |

| Molecular Weight | 164.63 g/mol |

| Appearance | Colorless liquid (presumed) |

| Density | 1.037 g/cm³ at 20°C |

| Boiling Point | 104 °C at 22 mmHg |

| Refractive Index | 1.4321 at 20°C |

Hazard Identification and GHS Classification

While a specific GHS classification for n-butyl 3-chloropropanoate is not available, the classification for the related compound, tert-butyl 3-chloropropanoate, suggests potential hazards. Users should handle Butyl 3-chloropropanoate with the assumption that it may possess similar risks.

Potential Hazards (based on tert-butyl 3-chloropropanoate):

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Safety and Handling

Proper handling and storage are crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and, if necessary, an apron or full-body suit.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store away from heat, sparks, and open flames.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce irritating or toxic fumes, including hydrogen chloride gas and carbon oxides.

-

Fire Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Toxicological and Ecological Information

Experimental Protocols

No specific, detailed experimental protocols involving this compound were identified in the public domain. Researchers using this compound would need to develop their own protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide. Any synthesis or reaction involving this compound should be preceded by a thorough literature search for analogous reactions to inform the experimental design.

Conclusion

This compound is a chemical that requires careful handling due to its potential irritant properties. In the absence of a specific MSDS, a cautious approach based on the known properties of similar compounds is warranted. Adherence to standard laboratory safety protocols, including the consistent use of appropriate personal protective equipment, is essential for minimizing risk. All work with this compound should be performed in a well-ventilated area, and appropriate first aid and spill response procedures should be readily accessible.

An In-depth Technical Guide on the Reactivity of the Chlorine Atom in Butyl 3-chloropropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in Butyl 3-chloropropanoate (B8744493). The document focuses on the two primary reaction pathways for this primary alkyl halide: nucleophilic substitution (S(_N)2) and elimination (E2). This guide synthesizes available data on the kinetics and mechanisms of these reactions, offering detailed experimental protocols for representative transformations. The content is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, providing a foundational understanding of the chemical behavior of this versatile building block.

Introduction

Butyl 3-chloropropanoate is a bifunctional molecule containing both an ester and a primary alkyl chloride. The presence of the chlorine atom on the β-carbon relative to the ester carbonyl group makes it a valuable intermediate in organic synthesis. The electrophilic nature of the carbon atom bonded to the chlorine atom dictates its reactivity, primarily through nucleophilic substitution and elimination pathways. Understanding the kinetics and mechanisms of these reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Core Reactivity of the Chlorine Atom

The chlorine atom in this compound is a good leaving group, attached to a primary carbon. This structural feature predisposes the molecule to undergo two main types of reactions:

-

Bimolecular Nucleophilic Substitution (S(_N)2): In this one-step concerted mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new bond with the nucleophile. The reaction proceeds with an inversion of stereochemistry at the carbon center. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.

-

Bimolecular Elimination (E2): This is also a one-step concerted reaction where a base removes a proton from the carbon atom adjacent (β) to the carbon bearing the chlorine, while simultaneously the C-Cl bond breaks and a double bond is formed. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.

The competition between S(_N)2 and E2 reactions is influenced by several factors, including the nature of the nucleophile/base (strength and steric bulk), the reaction temperature, and the solvent.

Nucleophilic Substitution (S(_N)2) Reactions

Strong, non-bulky nucleophiles favor the S(_N)2 pathway. A classic example is the reaction with iodide ion, a good nucleophile, in an aprotic polar solvent like acetone (B3395972).

General Reaction Scheme

Caption: General S(_N)2 reaction of this compound.

Experimental Protocol: Reaction with Sodium Iodide in Acetone

This experiment demonstrates a typical S(_N)2 reaction of a primary alkyl halide. The reaction's progress can be qualitatively observed by the formation of a precipitate (sodium chloride), which is insoluble in acetone.[1]

Materials:

-

This compound

-

15% Sodium Iodide in Acetone solution

-

Acetone

-

Test tubes

-

Water bath

Procedure:

-

Place 2 mL of the 15% sodium iodide in acetone solution into a clean, dry test tube.

-

Add 2-3 drops of this compound to the test tube.

-

Stopper the test tube and shake to mix the reactants.

-

Observe the solution for the formation of a precipitate (cloudiness). The time taken for the precipitate to form gives a qualitative measure of the reaction rate.

-

If no reaction is observed at room temperature after 15-20 minutes, gently warm the test tube in a water bath (around 50°C) and observe any changes.

Expected Outcome: A white precipitate of sodium chloride will form, indicating that the S(_N)2 reaction has occurred. The rate of this reaction will be faster than that of a secondary or tertiary alkyl halide under the same conditions.[1]

Quantitative Data

Table 1: Expected Kinetic Parameters for a Typical S(_N)2 Reaction

| Parameter | Expected Value/Relationship |

| Rate Law | Rate = k[this compound][Nu⁻] |

| Reaction Order | Second-order overall |

| Effect of Substrate | Primary > Secondary >> Tertiary |

| Effect of Nucleophile | Rate increases with increasing nucleophile concentration and strength |

| Solvent Effects | Faster in polar aprotic solvents (e.g., Acetone, DMSO) |

Elimination (E2) Reactions

The presence of β-hydrogens in this compound allows for elimination reactions to occur, typically favored by strong, sterically hindered bases. The product of this reaction is Butyl acrylate (B77674), a valuable monomer in polymer chemistry.

General Reaction Scheme

Caption: General E2 reaction of this compound.

Experimental Protocol: Synthesis of Butyl Acrylate using Diethylaniline

This procedure describes the dehydrochlorination of this compound to yield Butyl acrylate using an amine base.

Materials:

-

This compound

-

Diethylaniline

-

Reaction flask with a reflux condenser and distillation setup

-

Heating mantle

Procedure:

-

In a reaction flask equipped with a reflux condenser, combine this compound and a molar excess of diethylaniline.

-

Heat the mixture to reflux. The diethylaniline acts as a base, abstracting a β-proton and facilitating the elimination of HCl. The diethylaniline hydrochloride salt will form as a byproduct.

-

The Butyl acrylate product can be isolated from the reaction mixture by distillation.

Expected Outcome: The reaction will yield Butyl acrylate. The use of a relatively weak, non-nucleophilic amine base like diethylaniline favors the E2 elimination pathway over the competing S(_N)2 reaction.

Quantitative Data

Table 2: Expected Kinetic Parameters for a Typical E2 Reaction

| Parameter | Expected Value/Relationship |

| Rate Law | Rate = k[this compound][Base] |

| Reaction Order | Second-order overall |

| Effect of Substrate | Tertiary > Secondary > Primary |

| Effect of Base | Rate increases with increasing base concentration and strength |

| Solvent Effects | Less polar solvents can favor E2 |

Factors Influencing Reactivity

The competition between S(_N)2 and E2 pathways for this compound is a critical consideration in synthetic design. The following table summarizes the key factors that influence the predominant reaction mechanism.

Table 3: Factors Influencing the S(_N)2 vs. E2 Competition

| Factor | Favors S(_N)2 | Favors E2 | Rationale |

| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, RS⁻) | Strong, sterically hindered bases (e.g., t-BuOK) | Steric hindrance around the nucleophile disfavors the backside attack required for S(_N)2. |

| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are more favored at higher temperatures due to their greater increase in entropy. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) | A range of solvents can be used; less polar solvents can favor E2. | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. |

Logical Workflow for Predicting Reactivity

The following workflow can be used to predict the likely major product of a reaction involving this compound.

Caption: Workflow for predicting the major reaction pathway.

Conclusion

The chlorine atom in this compound serves as a versatile reactive handle, enabling a range of synthetic transformations through S(_N)2 and E2 pathways. The choice of reagents and reaction conditions is paramount in directing the reaction towards the desired substitution or elimination product. While specific kinetic data for this molecule remains an area for further investigation, the principles outlined in this guide provide a robust framework for predicting its reactivity and for the design of synthetic protocols. This understanding is essential for leveraging this compound as a key intermediate in the development of pharmaceuticals and other complex organic molecules.

References

An In-depth Technical Guide to Butyl 3-Chloropropanoate as a Halogenated Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl 3-chloropropanoate (B8744493) is a halogenated ester with the chemical formula C₇H₁₃ClO₂.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characterization, and its role as a versatile intermediate in organic synthesis, particularly in the context of pharmaceutical and agrochemical development. While direct biological activity data on butyl 3-chloropropanoate is limited in publicly available literature, this guide explores the known reactivity of the β-chloro ester moiety and its potential applications as a precursor to biologically active molecules, such as β-amino esters. Detailed experimental protocols for its synthesis and characterization are provided to facilitate its practical application in a research and development setting.

Introduction

Halogenated esters are a class of organic compounds that serve as valuable building blocks in synthetic chemistry. The presence of a halogen atom introduces a reactive site, enabling a variety of nucleophilic substitution and elimination reactions. This compound, a member of this class, is characterized by a butyl ester functional group and a chlorine atom at the β-position relative to the carbonyl group.[1] This specific arrangement imparts distinct reactivity, making it a useful intermediate for the synthesis of more complex molecules. This guide aims to consolidate the available technical information on this compound, providing a resource for researchers and professionals in drug discovery and chemical development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2] |

| Molecular Weight | 164.63 g/mol | [1] |

| CAS Number | 27387-79-7 | [2][3] |

| Density | 1.035 g/cm³ | [1] |

| Boiling Point | 196.3 °C at 760 mmHg | [1] |

| Flash Point | 77.9 °C | [1] |

| Refractive Index (n20/D) | 1.432 | [1] |

| Vapor Pressure | 0.402 mmHg at 25°C | [1] |

| LogP | 1.9 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of 3-chloropropanoic acid with n-butanol, catalyzed by a strong acid.[4][5] An alternative approach involves the addition of hydrogen chloride (generated in situ) to butyl acrylate (B77674).[6]

Fischer Esterification

The Fischer esterification is a reversible acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5] To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is removed.[7]

Materials:

-

3-Chloropropanoic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene (B28343) (for azeotropic removal of water, optional)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropanoic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). If using a Dean-Stark apparatus for water removal, toluene can be added as the solvent.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

If an excess of n-butanol was used, remove it under reduced pressure.

-

Dilute the residue with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure to obtain the pure ester.[7]

Synthesis from Butyl Acrylate

A patented method describes the preparation of 3-chloropropionate esters from the corresponding acrylates.[6] This process involves the in-situ generation of hydrogen chloride from a lower acyl chloride and an alcohol, which then adds across the double bond of the acrylate.

Materials:

-

Butyl acrylate

-

Acetyl chloride (or other lower acyl chloride)

-

n-Butanol (anhydrous)

-

A polymerization inhibitor (e.g., hydroquinone)

-

An organic solvent (e.g., dichloromethane)

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, dissolve butyl acrylate and a polymerization inhibitor in an organic solvent under a water bath.[6]

-

Add anhydrous n-butanol to the mixture.

-

Slowly add acetyl chloride dropwise to the stirred solution at a temperature between 0-30 °C. The reaction of acetyl chloride with n-butanol generates HCl in situ.

-

Continue the reaction for 3-14 hours.[6]

-

After the reaction is complete, the resulting this compound can be isolated by distillation under normal or reduced pressure.[6]

Reactivity and Applications in Organic Synthesis

The chemical reactivity of this compound is primarily centered around the ester functional group and the carbon-chlorine bond.

-

Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield n-butanol and 3-chloropropanoic acid. It can also participate in transesterification reactions.

-

Carbon-Chlorine Bond: The chlorine atom at the β-position is susceptible to nucleophilic substitution, making this compound a useful alkylating agent.

This reactivity makes it a valuable precursor for the synthesis of various organic molecules, including β-substituted propanoates. A significant application is in the synthesis of β-amino esters, which are important structural motifs in many biologically active compounds and pharmaceuticals.[8][9][10]

Biological and Pharmacological Context

The primary interest in this compound from a drug development perspective lies in its utility as a synthetic intermediate. As mentioned, it is a precursor for β-amino acids and their derivatives. β-Alanine and its esters, for example, are components of biologically active molecules and have been investigated for their antimicrobial properties.[8][12] The synthesis of novel β-amino esters from precursors like this compound is a common strategy in the development of new therapeutic agents.

Analytical and Spectroscopic Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Expected signals include a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene (B1212753) groups of the butyl chain, and two triplets for the methylene groups adjacent to the chlorine atom and the carbonyl group.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals will correspond to the seven distinct carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: As a liquid, the FTIR spectrum of this compound can be obtained neat as a thin film between two KBr or NaCl plates.[13]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: A strong absorption band characteristic of the C=O stretching vibration of the ester group is expected around 1740 cm⁻¹. C-O stretching bands will appear in the 1300-1100 cm⁻¹ region, and the C-Cl stretching vibration will be observed in the fingerprint region (typically 800-600 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

MS Conditions: Use electron ionization (EI) at 70 eV. The mass spectrometer will detect the molecular ion peak (m/z 164 and 166 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl) and characteristic fragment ions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid with a flash point of 77.9 °C.[1] Based on data for the isomeric tert-butyl 3-chloropropanoate, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a valuable halogenated ester with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods such as Fischer esterification. While direct data on its biological activity is scarce, its utility as a synthetic intermediate, particularly for the preparation of β-amino esters and other functionalized molecules, makes it a compound of interest for researchers in drug discovery and development. The detailed experimental protocols and analytical data provided in this guide serve as a practical resource for the synthesis, characterization, and further exploration of this compound in various research and development applications. Further investigation into the biological effects of this and related chloropropanoate esters is warranted to fully understand their potential toxicological profiles and to explore any potential direct therapeutic applications.

References

- 1. This compound (27387-79-7) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Propanoic acid, 3-chloro-, butyl ester | C7H13ClO2 | CID 123423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. athabascau.ca [athabascau.ca]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. β-Alanine - Wikipedia [en.wikipedia.org]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Butyl 3-chloropropanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Butyl 3-chloropropanoate (B8744493), a valuable intermediate in organic synthesis. Two primary synthetic routes are presented: the classic Fischer esterification of 3-chloropropanoic acid and a method commencing from butyl acrylate (B77674).

Method 1: Fischer Esterification of 3-Chloropropanoic Acid and Butan-1-ol

This method involves the acid-catalyzed esterification of 3-chloropropanoic acid with butan-1-ol. The reaction is reversible and is typically driven to completion by using an excess of the alcohol and removing the water formed during the reaction.[1][2]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropanoic acid and an excess of butan-1-ol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[3]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude Butyl 3-chloropropanoate is then purified by vacuum distillation.

Quantitative Data

| Parameter | Value |

| Reactants | |

| 3-Chloropropanoic acid | 1.0 molar equivalent |

| Butan-1-ol | 3.0 - 5.0 molar equivalents |

| Catalyst | |

| Concentrated Sulfuric Acid | 0.1 - 0.2 molar equivalents |

| Reaction Conditions | |

| Temperature | Reflux (approx. 95-118°C) |

| Reaction Time | 4 - 8 hours |

| Yield | |

| Expected Yield | 70 - 85% |

Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Method 2: Synthesis from Butyl Acrylate

This method utilizes the in-situ generation of hydrogen chloride from the reaction of an acyl chloride with an alcohol, which then undergoes a Michael addition with butyl acrylate. This approach avoids the direct handling of gaseous hydrogen chloride and often proceeds under milder conditions.[4]

Experimental Protocol

-

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve butyl acrylate and a polymerization inhibitor (e.g., hydroquinone) in an anhydrous solvent such as ethyl acetate.

-

Reagent Addition: Add anhydrous butan-1-ol to the solution. Subsequently, add a lower acyl chloride (e.g., acetyl chloride) dropwise to the stirred solution while maintaining the temperature between 0-30°C.

-

Reaction: Stir the mixture at room temperature for an extended period (3-14 hours) to ensure the completion of the reaction.

-

Work-up and Purification: The reaction mixture is then subjected to distillation under reduced pressure to isolate the this compound.

Quantitative Data

| Parameter | Value |

| Reactants | |

| Butyl Acrylate | 1.0 molar equivalent |

| Anhydrous Butan-1-ol | 0.7 - 10 molar equivalents |

| Acetyl Chloride | 0.7 - 5.0 molar equivalents |

| Inhibitor | |

| Hydroquinone | 0.001 - 0.01 molar equivalents |

| Reaction Conditions | |

| Temperature | 0 - 30°C |

| Reaction Time | 3 - 14 hours |

| Yield | |

| Expected Yield | > 90% |

Synthesis from Butyl Acrylate Signaling Pathway

Caption: Reaction pathway for the synthesis of this compound from Butyl Acrylate.

References

Analytical methods for "Butyl 3-chloropropanoate" quantification

An increasing demand for precise and accurate quantification of Butyl 3-chloropropanoate (B8744493) in various matrices, driven by its role in pharmaceutical synthesis and other chemical industries, necessitates the development of robust analytical methodologies. This document provides detailed application notes and protocols for the quantification of Butyl 3-chloropropanoate, tailored for researchers, scientists, and professionals in drug development. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), selected for their sensitivity, specificity, and reliability.

Analytical Techniques for Quantification

The quantification of this compound can be effectively achieved using chromatographic techniques. The choice between HPLC and GC will depend on the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of this compound. A reverse-phase method is particularly effective, offering excellent separation and quantification capabilities. This method is scalable and can be adapted for impurity profiling and pharmacokinetic studies.[1]

-

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and a wide linear range, making it a reliable method for quantification. While specific literature on a validated GC method for this compound is scarce, a general method for esters can be readily adapted.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for accurate and reproducible results. The following are general guidelines that can be adapted based on the specific sample matrix.

-

For Pure or Concentrated Samples:

-

Accurately weigh a portion of the this compound sample.

-

Dilute with a suitable solvent (e.g., acetonitrile (B52724) for HPLC, or hexane (B92381) for GC) to a known volume in a volumetric flask.

-

The final concentration should fall within the linear range of the calibration curve.

-

-

For Complex Matrices (e.g., reaction mixtures, biological samples):

-

Liquid-Liquid Extraction (LLE): This technique is used to isolate this compound from aqueous matrices. The sample is mixed with an immiscible organic solvent in which the analyte has high solubility.

-

Solid-Phase Extraction (SPE): SPE can be used to clean up complex samples by selectively adsorbing the analyte onto a solid sorbent, washing away interferences, and then eluting the analyte with a suitable solvent.

-

Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the chromatographic system.

-

HPLC Quantification Protocol

This protocol is based on the application data from SIELC Technologies for the analysis of this compound.[1]

Instrumentation and Parameters:

| Parameter | Specification |

| HPLC System | Quaternary or Binary HPLC pump, Autosampler, Column Oven, UV Detector |

| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or similar reverse-phase column) |

| Mobile Phase | Acetonitrile and Water with an acid modifier |

| A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility) | |

| B: Acetonitrile | |

| Gradient | Isocratic or Gradient elution can be optimized. A starting point is 70:30 (A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

GC-FID Quantification Protocol

This is a general-purpose protocol for the quantification of esters and should be validated for the specific application.

Instrumentation and Parameters:

| Parameter | Specification |

| GC System | Gas Chromatograph with a Split/Splitless Inlet and Flame Ionization Detector (FID) |

| Column | DB-5, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen, at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be optimized based on concentration) |

| Oven Temperature Program | Initial: 80 °C, hold for 2 min |

| Ramp: 10 °C/min to 200 °C, hold for 5 min | |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2 or He) | 25 mL/min |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., hexane). Prepare a series of calibration standards by serial dilution. An internal standard (e.g., an n-alkane like dodecane) can be added to all standards and samples for improved precision.

-

Sample Analysis: Inject the prepared standards and samples into the GC system.

-

Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

Quantitative Data

Specific quantitative data such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy, and precision are method- and matrix-dependent and must be determined during method validation. The tables below are provided as templates for recording such data.

HPLC Method Validation Data (Template)

| Parameter | Result |

| Linearity Range (µg/mL) | To be determined |

| Correlation Coefficient (r²) | To be determined |

| Limit of Detection (LOD) (µg/mL) | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined |

| Accuracy (% Recovery) | To be determined |

| Precision (% RSD) | To be determined |

GC-FID Method Validation Data (Template)

| Parameter | Result |

| Linearity Range (µg/mL) | To be determined |

| Correlation Coefficient (r²) | To be determined |

| Limit of Detection (LOD) (µg/mL) | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined |

| Accuracy (% Recovery) | To be determined |

| Precision (% RSD) | To be determined |

Visualization of Workflows

The following diagrams illustrate the general workflows for the analytical quantification of this compound.

References

Application Note: Determination of Butyl 3-chloropropanoate Purity using High-Performance Liquid Chromatography (HPLC)

Introduction

Butyl 3-chloropropanoate (B8744493) (CAS No. 27387-79-7) is a halogenated ester utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.[1] The purity of this compound is critical for its intended applications, as impurities can affect reaction yields, product quality, and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of Butyl 3-chloropropanoate. The method is suitable for quality control in research, development, and manufacturing environments.

Principle